N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit receptor tyrosine kinases .
Mode of Action
It is plausible that it interacts with its targets, potentially receptor tyrosine kinases, leading to changes in cellular signaling pathways .
Biochemical Pathways
Given its potential role as a tyrosine kinase inhibitor, it may affect pathways downstream of these enzymes, which are involved in cell growth and proliferation .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic profiles .
Result of Action
Similar compounds have shown cytotoxic activity against lung cancer cell lines, suggesting that this compound may also have anticancer properties .
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O/c15-14(16,17)11-3-2-9(6-20-11)12(23)22-7-10(8-22)21-13-18-4-1-5-19-13/h1-6,10H,7-8H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFZYNDBHPTBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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